molecular formula C15H16N2 B14225339 N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine CAS No. 830323-16-5

N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine

Cat. No.: B14225339
CAS No.: 830323-16-5
M. Wt: 224.30 g/mol
InChI Key: ZBIBOAZQUKPJSN-AWEZNQCLSA-N
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Description

N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with 2-aminopyridine under specific conditions. One common method includes the use of a base-promoted cyclization reaction, where the starting materials are heated in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine is unique due to its combination of a tetrahydronaphthalene moiety with a pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

830323-16-5

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine

InChI

InChI=1S/C15H16N2/c1-2-8-13-12(6-1)7-5-9-14(13)17-15-10-3-4-11-16-15/h1-4,6,8,10-11,14H,5,7,9H2,(H,16,17)/t14-/m0/s1

InChI Key

ZBIBOAZQUKPJSN-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)NC3=CC=CC=N3

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC3=CC=CC=N3

Origin of Product

United States

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